molecular formula C10H6ClF3N2 B13693422 5-Chloro-1-methyl-3-(2,4,5-trifluorophenyl)-1H-pyrazole

5-Chloro-1-methyl-3-(2,4,5-trifluorophenyl)-1H-pyrazole

Cat. No.: B13693422
M. Wt: 246.61 g/mol
InChI Key: NXFZIQQNPCPLNW-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-3-(2,4,5-trifluorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group, a methyl group, and a trifluorophenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-3-(2,4,5-trifluorophenyl)-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst selection, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-3-(2,4,5-trifluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound may find use in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-3-(2,4,5-trifluorophenyl)-1H-pyrazole depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluorophenyl group can enhance its binding affinity and selectivity for certain targets, influencing its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: A pyrazole derivative with anti-inflammatory properties.

    3,5-Dimethyl-1-phenylpyrazole: Known for its use in the synthesis of various pharmaceuticals.

    4-Chloro-3,5-dimethyl-1-phenylpyrazole: Another chloro-substituted pyrazole with potential biological activity.

Uniqueness

5-Chloro-1-methyl-3-(2,4,5-trifluorophenyl)-1H-pyrazole is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable scaffold for further research and development.

Properties

Molecular Formula

C10H6ClF3N2

Molecular Weight

246.61 g/mol

IUPAC Name

5-chloro-1-methyl-3-(2,4,5-trifluorophenyl)pyrazole

InChI

InChI=1S/C10H6ClF3N2/c1-16-10(11)4-9(15-16)5-2-7(13)8(14)3-6(5)12/h2-4H,1H3

InChI Key

NXFZIQQNPCPLNW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=C(C=C2F)F)F)Cl

Origin of Product

United States

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